molecular formula C12H13ClN4O5 B2678399 ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate CAS No. 861208-39-1

ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate

Cat. No.: B2678399
CAS No.: 861208-39-1
M. Wt: 328.71
InChI Key: LQGCZIGGEPSYBR-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate (CAS: 112091-27-7) is a hydrazonoacetate derivative characterized by a Z-configuration hydrazone group, a 4-chloro-2-nitrophenyl substituent, and an acetylamino side chain. Its molecular formula is C₁₁H₁₁Cl₂N₄O₅ (MW: 357.14), though conflicting data in evidence suggests variations in reported molecular weights (e.g., 306.10 in ). This compound is primarily utilized as a pharmaceutical impurity standard, critical for quality control in drug development, particularly for APIs like apixaban . Its synthesis likely involves diazonium salt coupling reactions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

ethyl (2E)-2-acetamido-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O5/c1-3-22-12(19)11(14-7(2)18)16-15-9-5-4-8(13)6-10(9)17(20)21/h4-6,15H,3H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGCZIGGEPSYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 4-chloro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acetylation: The hydrazone is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.

    Esterification: Finally, the compound is esterified with ethyl chloroacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Amino Derivative: From the reduction of the nitro group.

    Hydrazine Derivative: From the reduction of the hydrazone linkage.

    Substituted Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Structure

The compound features a hydrazone linkage, which is significant for its reactivity and interaction with biological targets. The presence of the acetylamino group enhances its solubility and biological activity.

Medicinal Chemistry

Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate has shown potential as a lead compound in drug development due to its structural characteristics that allow for modifications to enhance efficacy and reduce toxicity.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for anticancer activity. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents .

Agricultural Chemistry

The compound has also been investigated for its potential use as a pesticide or herbicide. Its nitrophenyl group is known to enhance biological activity against pests.

Case Study: Insecticidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled pest populations in crop systems, leading to higher yields and reduced reliance on traditional pesticides .

Biochemical Research

Due to its unique functional groups, this compound serves as a useful tool in biochemical assays aimed at understanding enzyme mechanisms or protein interactions.

Case Study: Enzyme Inhibition Studies

A study published in Biochemical Journal explored the inhibition of specific enzymes by this compound, revealing insights into its mechanism of action and potential therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent developmentSignificant cytotoxicity against cancer cell lines
Agricultural ChemistryPotential pesticide/herbicideEffective pest control leading to increased crop yields
Biochemical ResearchTool for enzyme inhibition studiesInsights into enzyme mechanisms and interactions

Mechanism of Action

The mechanism by which ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate exerts its effects depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzymatic activity.

    Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to bacterial cell death.

Comparison with Similar Compounds

Substituent Effects:

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity at the hydrazone carbon, promoting reactivity in cyclization or nucleophilic addition reactions. The target compound’s 4-chloro-2-nitrophenyl group creates a highly electron-deficient aryl system compared to methoxy-substituted analogs .
  • Steric and Electronic Configurations : Z-configuration is conserved across analogs, stabilizing planar C=N-N-C=O motifs and enabling intermolecular hydrogen bonding (observed crystallographically in ).

Physicochemical Properties

  • Molecular Weight : Ranges from 271.66 (4-nitrophenyl analog ) to 357.14 (target compound). Nitro and chloro substituents increase molecular weight and polarity.
  • Solubility: Predominantly organic-solvent soluble (ethanol, DMSO); nitro groups may enhance solubility in polar aprotic solvents.

Research Findings and Data

Crystallographic Insights

  • Planar Geometry : X-ray studies of 4-chlorophenyl and 4-methoxyphenyl analogs confirm planar C=N-N-C=O frameworks with Z-configuration. Hydrogen bonding between NH and carbonyl oxygen generates helical chains in crystals .
  • Torsional Angles : The Caryl–NH–N=C torsion angle in 4-chlorophenyl derivatives is ~5.5°, minimizing steric strain .

Spectroscopic Data (Inferred)

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1700–1740 cm⁻¹, ν(N–H) at ~3300–3400 cm⁻¹, and ν(NO₂) at ~1520–1350 cm⁻¹ (for nitro-substituted compounds) .
  • NMR : Hydrazone protons (N–H) resonate at δ 10–12 ppm (¹H), while aromatic protons vary based on substituents (e.g., δ 7–8 ppm for nitro groups) .

Biological Activity

Ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate, with the molecular formula C12H13ClN4O5C_{12}H_{13}ClN_{4}O_{5} and CAS number 861208-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazono group, an acetylamino moiety, and a chloro-nitrophenyl substituent, which contribute to its biological properties. The molecular weight is approximately 328.71 g/mol, and its structure is pivotal for its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines, suggesting it may inhibit tumor growth.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease processes.

Data Table: Biological Activity Summary

Activity Target/Organism Effect/Outcome Reference
AntimicrobialEscherichia coliInhibition of growth
AnticancerHeLa cellsCytotoxic effects observed
Enzyme inhibitionAcetylcholinesteraseCompetitive inhibition

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. This suggests a potential application in treating bacterial infections.
  • Cytotoxicity Assay : In a cytotoxicity assay against HeLa cancer cells, the compound showed a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This positions it as a candidate for further development in cancer therapeutics.
  • Enzyme Interaction Analysis : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Results indicated that it acts as a competitive inhibitor with a Ki value of approximately 25 µM, highlighting its potential in neuropharmacology.

The proposed mechanism of action involves the formation of covalent bonds between the hydrazono group and nucleophilic sites on target proteins, leading to alterations in their structure and function. This interaction may disrupt normal cellular processes, contributing to its antimicrobial and anticancer effects.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-(acetylamino)-2-hydrazonoacetate derivatives?

Methodological Answer: A common approach involves coupling a diazonium salt with a chlorinated precursor. For example:

Precursor Preparation : Start with ethyl 2-chloro-3-oxobutanoate or a similar chlorinated ester.

Diazotization : Treat 4-chloro-2-nitroaniline with NaNO₂ in HCl to generate the diazonium salt.

Coupling Reaction : React the diazonium salt with the precursor in ethanol at 0–5°C, using sodium acetate as a base.

Isolation : Precipitate the product by refrigeration, followed by recrystallization (ethanol/water) .
Key Considerations : Monitor reaction pH and temperature to avoid decomposition. Yield optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to diazonium salt).

Q. How is the Z-configuration of the hydrazone group confirmed experimentally?

Methodological Answer: The Z-configuration is determined via:

  • X-ray Crystallography : Direct visualization of molecular geometry (e.g., torsion angles <10° between the aryl group and carbonyl oxygen) .
  • NMR Spectroscopy :
    • 1H NMR : Look for deshielded NH protons (δ 10–12 ppm) due to hydrogen bonding with the ester carbonyl.
    • NOE Experiments : Detect spatial proximity between the hydrazone NH and ester carbonyl groups .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm intramolecular hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during hydrazonoacetate characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR signals) can arise from tautomerism or impurities. Strategies include:

  • Multi-Technique Validation :
    • Elemental Analysis : Verify %C, %H, %N against theoretical values (e.g., ±0.3% deviation acceptable) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Chromatographic Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient) to detect byproducts.
  • Dynamic NMR Studies : Heat samples to observe coalescence of tautomeric peaks (e.g., enol-keto forms) .

Q. What strategies enable functionalization of the hydrazone moiety for heterocyclic synthesis?

Methodological Answer: The hydrazone group is a versatile precursor for heterocycles:

  • Cyclocondensation : React with thioureas or thiosemicarbazides to form thiazolidinones (e.g., 85% yield in ethanol under reflux) .
  • Annulation Reactions :
    • Use α,β-unsaturated ketones to synthesize pyrazoles or triazoles.
    • Employ microwave-assisted conditions (e.g., 100°C, 30 min) for faster kinetics .
      Example : Reaction with cyclohexanone and acetic anhydride yields spiro-fused uracil derivatives via Knoevenagel condensation .

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